Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

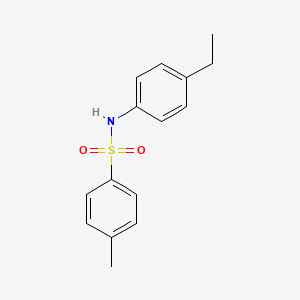

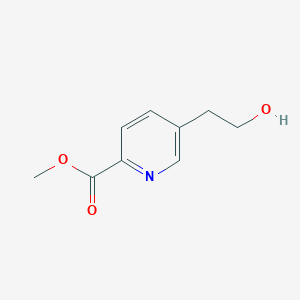

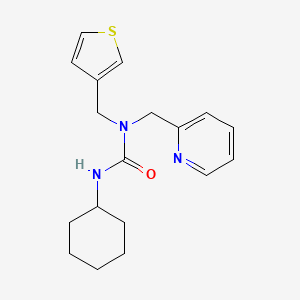

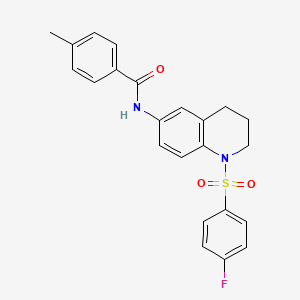

“Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by its IUPAC name "methyl 5-(2-hydroxyethyl)-2-pyridinecarboxylate" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate” consists of a pyridine ring with a carboxylate group at the 2-position and a hydroxyethyl group at the 5-position . The average mass of the molecule is 153.135 Da and the monoisotopic mass is 153.042587 Da .Physical And Chemical Properties Analysis

“Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate” is an oil at room temperature . The compound has a molecular weight of 181.19 .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, and Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate serves as a starting material for synthesizing various piperidine structures. These structures are integral to more than twenty classes of pharmaceuticals and are found in natural alkaloids .

Catalysis in Organic Synthesis

This compound can act as a catalyst or co-catalyst in organic synthesis reactions. For example, it can be used in combination with other organic compounds to catalyze the formation of enantiomerically enriched protected piperidines, which are valuable in drug development .

Development of Anti-Cancer Agents

Research into indole derivatives, which are prevalent in natural products and drugs, has shown that Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate can be used to synthesize compounds with potential anti-cancer properties .

High-Temperature Reactions in Flow Chemistry

The compound’s stability at high temperatures makes it suitable for flow chemistry applications, where it can be used to perform reactions at elevated temperatures that are not possible in traditional batch processes .

Palladium-Catalyzed Reactions

In palladium-catalyzed coupling reactions, Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate can be used to substitute chloro moieties with a 2-pyridylmethyl group, which is a significant reaction in the synthesis of complex organic molecules .

Anti-Fibrotic Activity Research

Recent studies have indicated that derivatives of Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate show promise in anti-fibrotic activity, which could lead to new treatments for fibrotic diseases .

Safety and Hazards

“Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)8-3-2-7(4-5-11)6-10-8/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAGCKXRVMNAJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate | |

CAS RN |

1000506-17-1 |

Source

|

| Record name | methyl 5-(2-hydroxyethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2868107.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2868110.png)

![1,2-Bis(2-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethane tetrahydrochloride](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)

![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)